Heptenoic acid
Description
Heptenoic acid (C₇H₁₂O₂) is a seven-carbon unsaturated carboxylic acid characterized by a double bond in its aliphatic chain. Its molecular structure varies based on the position of the double bond, such as (2E)-heptenoic acid (α-heptenoic acid) or (5Z)-heptenoic acid . With a molecular weight of 128.17 g/mol, it serves as a critical intermediate in pharmaceutical synthesis, particularly for histone deacetylase (HDAC) inhibitors like FK228 and thromboxane A2 receptor antagonists . Metabolomic studies also highlight its role in fatty acid oxidation pathways, where its levels decrease under specific treatments .
Properties
IUPAC Name |
hept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURNCBVQZBJDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067090 | |
| Record name | Heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-28-5, 25377-46-2 | |
| Record name | 2-Heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 7-Amino Heptanoic Acid
The patent CN103319358B outlines a method for synthesizing 7-amino heptanoic acid using 6-bromoethyl caproate and nitromethane as starting materials. The reaction proceeds via a nitroaldol (Henry) reaction, where nitromethane acts as a nucleophile, extending the carbon chain:
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Nitroalkane Addition : 6-Bromoethyl caproate reacts with nitromethane in the presence of a base, forming a nitro intermediate.
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Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or stoichiometric reductants.
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Hydrolysis : The ester moiety is hydrolyzed under acidic or basic conditions to yield 7-amino heptanoic acid.
This method achieves a purity of >98% and a yield of 85–90% under optimized conditions. The use of bromoethyl caproate ensures regioselectivity, minimizing byproducts such as branched isomers.
Key Reaction Parameters
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Temperature : 60–80°C for nitroaldol addition; 25–40°C for reduction.
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Catalysts : Palladium on carbon (Pd/C) for hydrogenation.
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Solvents : Ethanol or methanol for hydrolysis.
Catalyst-Free Esterification for Glycerol Triheptanoate
Industrial-Scale Synthesis
The patent WO2022008856A1 discloses a solvent-free, catalyst-free method for producing glycerol triheptanoate (triheptanoin) by esterifying glycerol with excess heptanoic acid. Key advantages include:
Reaction Mechanism
Thermodynamic Considerations
The NIST/TRC Web Thermo Tables provide critical data for optimizing reaction conditions:
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Boiling Point : Heptanoic acid boils at 223°C at atmospheric pressure, aligning with distillation temperatures used in triglyceride synthesis.
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Phase Behavior : Liquid-phase reactions dominate at 180–250°C, ensuring homogenous mixing without solvent.
Thermodynamic Properties and Reaction Optimization
Density and Heat Capacity
NIST data reveal that heptanoic acid’s density decreases linearly from 0.918 g/cm³ at 25°C to 0.876 g/cm³ at 100°C. This property informs reactor design, particularly for continuous-flow systems requiring precise volumetric control.
Table 1: Selected Thermodynamic Properties of Heptanoic Acid
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 223°C | 101.3 kPa |
| Critical Temperature | 678.5 K (405.4°C) | Liquid-Gas Equilibrium |
| Enthalpy of Vaporization | 45.2 kJ/mol | at Boiling Point |
Industrial Applications and Scale-Up Challenges
Scientific Research Applications
Chemical and Industrial Applications
Heptenoic acid is primarily utilized in the synthesis of esters, which are important in the fragrance and flavor industries. It is known for its role in producing ethyl enanthate, a compound used in perfumes and food flavorings. The compound also serves as a precursor for the production of triheptanoin, a triglyceride ester used as a nutritional supplement for individuals with specific metabolic disorders .
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Fragrance Industry | Used to synthesize esters for perfumes |
| Food Industry | Serves as an artificial flavoring agent |
| Nutritional Supplements | Component of triheptanoin for metabolic disorders |
Biological and Medicinal Applications
This compound's derivatives, particularly 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, have been studied for their biological effects. Research indicates that HOHA lactone can induce cytotoxicity in retinal pigment epithelial (RPE) cells, which is significant in the context of age-related macular degeneration (AMD). This compound activates apoptotic pathways leading to cell death, highlighting its potential role in AMD pathology .
Case Study: HOHA Lactone and Age-Related Macular Degeneration
A study demonstrated that HOHA lactone promotes oxidative stress within RPE cells, leading to increased secretion of vascular endothelial growth factor (VEGF). This secretion correlates with angiogenesis, a critical factor in the progression of wet AMD. The findings suggest that targeting HOHA lactone could be a therapeutic strategy to mitigate RPE cell loss and AMD progression .
Research Applications
In research settings, this compound and its derivatives are employed to explore various biochemical pathways. For instance, studies have shown that HOHA lactone can affect complement activation pathways, which are crucial in immune responses and inflammation . Additionally, it has been implicated in the modulation of cellular processes related to cancer biology due to its structural similarities with other bioactive compounds.
Table 2: Research Findings on this compound Derivatives
Toxicological Studies
Toxicological assessments indicate that heptanoic acid has low acute toxicity levels. Studies show no significant adverse effects at doses up to 1750 mg/kg/day in animal models; however, higher doses resulted in irritant effects . These findings are crucial for understanding safe usage levels in both industrial and medicinal contexts.
Mechanism of Action
The mechanism of action of heptenoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hexenoic Acid (C₆H₁₀O₂)
- Structural Differences : A six-carbon chain with a carboxylic acid group and one double bond.
- Functional Comparison: In thromboxane receptor antagonists, shortening the alkenoic acid chain from heptenoic (C7) to hexenoic (C6) acid reduces antagonist potency slightly. For example, pA₂ values in rabbit aorta decreased from 7.5 (heptenoic acid) to 6.9 (hexenoic acid), indicating chain length influences receptor binding . Hexenoic acid derivatives are less prominent in HDAC inhibitor synthesis, underscoring this compound’s unique role in complex macrocycle formation .
Octenoic Acid (C₈H₁₄O₂)
- Structural Differences : An eight-carbon chain with similar unsaturation.
- Functional Comparison: Both heptenoic and octenoic acids are substrates for chemo-enzymatic synthesis of enoyl-CoA esters, but octenoic acid’s longer chain may alter enzymatic efficiency or product stability . During intramolecular acylation, octenoic acid forms larger cyclic ketones (e.g., cyclooctenones), whereas this compound yields cycloheptenones, demonstrating how chain length directs reaction pathways .
Comparison with Functionally Modified Derivatives
β-Hydroxy Mercapto this compound
- Structural Modifications : Incorporates hydroxyl (-OH) and mercapto (-SH) groups at the β-position.
- Functional Impact: Critical for FK228’s HDAC inhibitory activity, but synthesis requires enantioselective methods like asymmetric aldol reactions or Noyori hydrogenation (>99% enantiomeric excess) . Challenges in reproducibility and diastereomer separation (e.g., 86–90% de) highlight its synthetic complexity compared to unmodified this compound .
Methyl Heptenoate
- Structural Modifications : Esterified form (methyl group replaces acidic proton).
- Functional Impact: Generated during methyl ricinoleate pyrolysis as a by-product, contrasting with longer esters (e.g., methyl palmitate) that form via secondary reactions. This suggests shorter esters like methyl heptenoate are less thermally stable .
Metabolic and Pharmacological Comparisons
Metabolomic Behavior
- This compound: Levels decrease under carfilzomib treatment, indicating sensitivity to proteasome inhibition .
- Long-Chain Analogues: 10Z-heptadecenoic acid (C17) levels increase under the same conditions, suggesting divergent oxidation or biosynthetic regulation based on chain length .
Thromboxane Receptor Antagonism
- This compound Derivatives: I-SAP (a (5Z)-heptenoic acid derivative) exhibits high affinity (Kd = 468 pM) for thromboxane receptors, with pH-dependent binding site availability . Analogues with shorter chains (e.g., hexenoic acid) or altered stereochemistry show reduced potency, emphasizing the importance of this compound’s structural framework .
Data Tables
Table 1: Structural and Functional Comparison of Alkenoic Acids
Table 2: Metabolic Changes in Fatty Acid Levels Under Carfilzomib Treatment
| Compound | Chain Length | Change in Level | Proposed Role |
|---|---|---|---|
| This compound | 7 | Decreased | Dysregulated β-oxidation or synthesis |
| 10Z-Heptadecenoic acid | 17 | Increased | Enhanced long-chain fatty acid retention |
| Palmitic acid | 16 | Increased | Accumulation due to inhibited degradation |
Biological Activity
Heptenoic acid is a fatty acid with a unique structure that imparts various biological activities. This article explores the biological properties of this compound, focusing on its role in biochemical pathways, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound, specifically 2-heptenoic acid, is characterized by a double bond in its carbon chain, which influences its reactivity and biological functions. The molecular formula is , and it belongs to the class of unsaturated fatty acids.
Biological Activities
- Antimicrobial Properties :
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HMG-CoA Reductase Inhibition :
- Research has indicated that this compound derivatives can act as inhibitors of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. For instance, substituted heptenoic acids demonstrated significant potency in inhibiting this enzyme, with IC50 values as low as 3.0 nM . This suggests potential applications in managing hypercholesterolemia.
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Angiogenesis :
- A specific derivative, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA-lactone), has been studied for its role in promoting angiogenesis through the secretion of vascular endothelial growth factor (VEGF). This compound enhances the proliferation of endothelial cells and may have implications in wound healing and tissue regeneration .
- Oxidative Stress Modulation :
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
- Wound Healing :
- Cholesterol Management :
Q & A
Q. How can researchers ethically address unpublished negative results in this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
